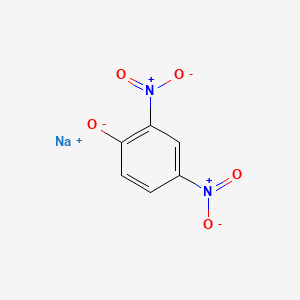

Sodium 2,4-dinitrophenolate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1011-73-0 |

|---|---|

Molecular Formula |

C6H4N2NaO5 |

Molecular Weight |

207.10 g/mol |

IUPAC Name |

sodium;2,4-dinitrophenolate |

InChI |

InChI=1S/C6H4N2O5.Na/c9-6-2-1-4(7(10)11)3-5(6)8(12)13;/h1-3,9H; |

InChI Key |

RQBWMLFHMVFSBS-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[O-].[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O.[Na] |

Appearance |

Solid powder |

Other CAS No. |

1011-73-0 |

Pictograms |

Explosive; Acute Toxic |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sodium 2,4-dinitrophenolate; AI3-15340; AI3 15340; AI315340 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide on the Physicochemical Properties of Sodium 2,4-dinitrophenolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2,4-dinitrophenolate (B1223059) is an organic salt derived from its parent compound, 2,4-dinitrophenol (B41442) (DNP). Historically, DNP and its salts were used in the manufacturing of explosives, dyes, and wood preservatives.[1] In a scientific context, Sodium 2,4-dinitrophenolate is primarily known for its biochemical activity as an uncoupler of oxidative phosphorylation, where it inhibits the production of ATP in mitochondria.[1][2][3] This property has led to its use in metabolic studies, though it is banned for human consumption in many countries due to severe toxicity.[4]

The development of the sodium salt form was driven by the need for a more water-soluble version of DNP, enhancing its utility in various industrial and research applications.[1] This guide provides a detailed overview of its core physicochemical properties, outlines standard experimental protocols for their determination, and illustrates key scientific workflows and relationships relevant to its characterization.

Core Physicochemical Properties

The properties of this compound are summarized below. Data for the parent acid, 2,4-dinitrophenol, are included where relevant, as they dictate the behavior of the salt.

| Property | Value | Reference(s) |

| IUPAC Name | sodium;2,4-dinitrophenolate | [1][5] |

| Synonyms | Sodium 2,4-dinitrophenate, 2,4-Dinitrophenol sodium salt, Sodium DNP | [5] |

| CAS Number | 1011-73-0 | [1][2] |

| Molecular Formula | C₆H₃N₂NaO₅ | [3][5] |

| Molecular Weight | 206.09 g/mol | [5] |

| Appearance | Solid, light yellow to brown powder or crystals.[1][6] | [1][6] |

| Melting Point | 112-115°C (for the parent acid, 2,4-dinitrophenol).[4][7][8] | [4][7][8] |

| Density | 1.683 g/cm³ (for the parent acid, 2,4-dinitrophenol).[7][8][9] | [7][8][9] |

| Acidity (pKa) | 4.09 (for the conjugate acid, 2,4-dinitrophenol).[4][9] A value of 3.96 at 15°C has also been reported.[10] | [4][9][10] |

| Solubility | Sodium Salt: Soluble in water and DMSO.[1][7] Parent Acid (2,4-dinitrophenol): Sparingly soluble in water (2.79 g/L at 20°C); soluble in ethanol, ether, benzene, acetone, and aqueous alkaline solutions.[4][7][8][9][10] | [1][4][7][8][9][10] |

| Hazards | Explosive when dry.[5][9] Toxic if swallowed, inhaled, or in contact with skin.[5][6] | [5][6][9] |

Spectroscopic and Structural Information

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a key technique for confirming the structure of this compound. The spectrum is dominated by features corresponding to the nitro groups (NO₂). The conversion of 2,4-dinitrophenol to its sodium salt can be confirmed by shifts in the vibrational frequencies of these groups and the disappearance of the phenolic O-H stretch.[1]

UV-Visible Spectroscopy

In solution, this compound exhibits strong absorption in the UV-visible range, a characteristic of nitroaromatic compounds. This property is pH-dependent due to the equilibrium between the protonated phenol (B47542) and the deprotonated phenolate (B1203915) ion. UV-Vis spectrophotometry is commonly used to monitor its concentration in aqueous solutions and to determine its pKa.[11]

Experimental Protocols

The determination of physicochemical properties is fundamental to the characterization of any chemical substance. The following are standard methodologies for the key properties of this compound.

Melting Point Determination (Capillary Method)

This protocol determines the melting point of the parent compound, 2,4-dinitrophenol, which is a key identifier of purity.

-

Sample Preparation: A small amount of finely powdered, dry 2,4-dinitrophenol is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point (approx. 114°C).

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. This range indicates the melting point and purity of the sample.

Solubility Determination (Shake-Flask Method)

This protocol, based on OECD Guideline 105, is a standard method for determining the water solubility of a chemical.

-

Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated aqueous solution.

-

Quantification: A sample of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L).

pKa Determination (Spectrophotometric Method)

This method leverages the difference in the UV-Vis absorption spectra between the protonated (phenol) and deprotonated (phenolate) forms of the molecule.

-

Buffer Preparation: A series of buffer solutions with known pH values spanning the expected pKa (e.g., pH 2 to 6) are prepared.

-

Solution Preparation: A stock solution of 2,4-dinitrophenol is prepared. Small, identical aliquots of this stock solution are added to each buffer solution to create a series of test solutions with constant total dye concentration.

-

Spectral Measurement: The UV-Vis absorbance spectrum for each buffered solution is recorded. The wavelength of maximum absorbance for both the acidic (H-A) and basic (A⁻) forms is identified.

-

Data Analysis: The absorbance at a chosen wavelength (typically the maximum for the A⁻ form) is plotted against the pH.

-

pKa Calculation: The pKa is determined as the pH at which the absorbance is exactly halfway between the minimum (fully protonated) and maximum (fully deprotonated) values. It can also be calculated from the Henderson-Hasselbalch equation using the absorbance ratios at different pH values.

Visualized Workflows and Relationships

To aid in understanding the characterization process and the interplay of chemical properties, the following diagrams are provided.

Caption: A generalized workflow for the physicochemical characterization of a chemical salt.

Caption: Logical relationships between key physicochemical properties and their implications.

References

- 1. This compound | 1011-73-0 | Benchchem [benchchem.com]

- 2. Sodium 2,4-dinitrophenate CAS#: 1011-73-0 [m.chemicalbook.com]

- 3. medkoo.com [medkoo.com]

- 4. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 5. This compound | C6H3N2NaO5 | CID 70533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rokchem.co.uk [rokchem.co.uk]

- 7. China 2. 4-Dinitrophenol Sodium Factory - Price - Beacon [aminoacidsagrochem.com]

- 8. 2,4-Dinitrophenol [drugfuture.com]

- 9. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,4-Dinitrophenol CAS#: 51-28-5 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

Synthesis and characterization of Sodium 2,4-dinitrophenolate for laboratory use.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of sodium 2,4-dinitrophenolate (B1223059), a compound of interest in various biochemical studies for its role in uncoupling oxidative phosphorylation.[1][2] This document outlines detailed laboratory protocols for its preparation and analysis, presents key data in a structured format, and includes visual workflows to facilitate understanding.

Physicochemical Properties

Sodium 2,4-dinitrophenolate is a yellow crystalline solid.[3] It is the sodium salt of 2,4-dinitrophenol (B41442) and is more soluble in water than its parent compound.[1][4] The compound is utilized in biochemical research as a metabolic stimulant and is chemically related to picric acid.[1][2]

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃N₂NaO₅ | [2][5] |

| Molecular Weight | 206.09 g/mol | [5] |

| Appearance | Solid powder, Yellow crystal | [1][3] |

| Melting Point (free acid) | 114°C - 115°C | [3] |

| Solubility | Soluble in water, DMSO, ethanol, ether, and benzene. Slightly soluble in acetone. | [1][3] |

| CAS Number | 1011-73-0 | [1][5] |

Synthesis of this compound

There are two primary methods for the laboratory synthesis of this compound: the neutralization of 2,4-dinitrophenol and the hydrolysis of 2,4-dinitrochlorobenzene.

Synthesis via Neutralization of 2,4-Dinitrophenol

This method involves the direct reaction of 2,4-dinitrophenol with a sodium base, such as sodium hydroxide (B78521).

Experimental Protocol:

-

Dissolution: Dissolve a known molar equivalent of 2,4-dinitrophenol in a minimal amount of distilled water. Gentle heating may be applied to aid dissolution.

-

Neutralization: Slowly add a stoichiometric amount of aqueous sodium hydroxide solution (e.g., 1 M) to the 2,4-dinitrophenol solution while stirring continuously. The reaction temperature is typically maintained between 25–40°C to prevent thermal degradation.[1]

-

Monitoring: Monitor the pH of the reaction mixture. The addition of sodium hydroxide should continue until the solution reaches a neutral pH (approximately 7.0).

-

Isolation: The resulting this compound can be isolated by evaporating the solvent under reduced pressure.[1] For obtaining a crystalline product, slow evaporation or recrystallization from a suitable solvent system (e.g., ethanol-water) can be employed.

-

Drying: Dry the obtained crystals in a desiccator over a suitable drying agent.

Synthesis via Hydrolysis of 2,4-Dinitrochlorobenzene

This industrial method involves the nucleophilic aromatic substitution of chlorine in 2,4-dinitrochlorobenzene with a hydroxyl group from sodium hydroxide.[6][7]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a measured amount of 2,4-dinitrochlorobenzene.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., a 30% solution) to the flask.[8] The mixture is then heated to a temperature between 95°C and 104°C and stirred vigorously for a set period to ensure the completion of the reaction.[1][8][9]

-

Cooling and Precipitation: After the reaction is complete, the mixture is cooled, which should cause the this compound to precipitate out of the solution.

-

Filtration and Washing: The precipitate is collected by filtration and washed with a small amount of cold distilled water to remove any unreacted starting materials and by-products.

-

Purification: The crude product can be further purified by recrystallization.

-

Drying: The purified this compound is then dried.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity using various spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The conversion of 2,4-dinitrophenol to its sodium salt will result in characteristic shifts in the vibrational frequencies of the nitro and hydroxyl groups.[1] A key characteristic peak for the nitro groups in this compound is observed around 1520 cm⁻¹.[1]

Experimental Protocol:

-

Sample Preparation: Prepare a solid sample by mixing a small amount of the dried product with potassium bromide (KBr) and pressing it into a pellet.

-

Data Acquisition: Record the FT-IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

-

Analysis: Analyze the spectrum for the characteristic absorption bands of the nitro groups (asymmetric and symmetric stretching), the aromatic ring, and the absence of the broad O-H stretching band of the phenolic starting material.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The formation of the phenolate (B1203915) ion results in a shift in the absorption maximum compared to the protonated phenol. The 2,4-dinitrophenolate ion shows a characteristic absorbance peak around 400 nm.[10][11]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent, such as water or ethanol.

-

Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm.

-

Analysis: Identify the wavelength of maximum absorbance (λmax) and compare it with the known value for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The spectra will confirm the arrangement of protons and carbon atoms in the aromatic ring.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the aromatic ring and the absence of the phenolic proton signal.

Safety Precautions

This compound is classified as explosive and toxic if swallowed, in contact with skin, or if inhaled.[5][12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All procedures should be carried out in a well-ventilated fume hood. The compound should be stored in a dry, dark place, with short-term storage at 0-4°C and long-term storage at -20°C.[1][2]

Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

- 1. This compound | 1011-73-0 | Benchchem [benchchem.com]

- 2. medkoo.com [medkoo.com]

- 3. China 2. 4-Dinitrophenol Sodium Factory - Price - Beacon [aminoacidsagrochem.com]

- 4. 2,4-Dinitrophenol [drugfuture.com]

- 5. This compound | C6H3N2NaO5 | CID 70533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. brainly.com [brainly.com]

- 7. When 2,4 -dinitrochlorobenzene is treated with sodium hydroxide at 100^{\.. [askfilo.com]

- 8. CN104045565A - Preparation method of 2,4-dinitrophenol - Google Patents [patents.google.com]

- 9. RU2572516C1 - Method of obtaining 2,4-dinitrophenol - Google Patents [patents.google.com]

- 10. Bot Verification [merel.si]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 1011-73-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

The Dawn of a Metabolic Firestorm: The History and Initial Discovery of Sodium 2,4-Dinitrophenolate's Biological Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the historical discovery and initial scientific investigations into the profound biological effects of Sodium 2,4-dinitrophenolate (B1223059), the water-soluble salt of 2,4-dinitrophenol (B41442) (DNP). From its incidental observation in munitions factory workers to its pioneering, albeit perilous, use as a weight-loss agent in the 1930s, and the eventual elucidation of its fundamental mechanism of action, this document provides a comprehensive overview for the scientific community. It details the early experimental methodologies, presents key quantitative data in a structured format, and visualizes the core biological pathways and experimental workflows. This guide serves as a foundational resource for understanding the genesis of one of the most potent and historically significant metabolic modulators.

Introduction: An Explosive Beginning

The story of 2,4-dinitrophenol (DNP) does not begin in a pristine laboratory but amidst the industrial clamor of munitions factories during World War I. French workers handling the chemical, used in the manufacturing of explosives, began exhibiting a peculiar set of symptoms: unexplained weight loss, excessive sweating, and a notable increase in body temperature.[1][2] These anecdotal observations were the first hints of DNP's potent biological activity, a discovery born from occupational hazard rather than targeted research.

It wasn't until the early 1930s that these industrial observations caught the attention of the scientific community. Maurice L. Tainter, a clinical pharmacologist at Stanford University, and his colleagues, Windsor C. Cutting and A.B. Stockton, began a systematic investigation into the metabolic effects of DNP, laying the groundwork for its brief and controversial medical career.[1][3]

The Stanford Investigations: Pioneering Human Studies

Tainter and his team were the first to formally document the dramatic effects of DNP on human metabolism. Their research, published in a series of papers in 1933, detailed its remarkable ability to increase the basal metabolic rate (BMR) and induce rapid weight loss.[4][5]

Key Experiments and Methodologies

The Stanford researchers conducted a series of clinical trials on obese patients. While the full, detailed protocols of these early studies are not always exhaustively documented in the publications, the available information allows for a reconstruction of their core methodologies.

Experimental Protocol: Measurement of Basal Metabolic Rate (BMR)

The primary method for measuring BMR in the 1930s was indirect calorimetry. This technique measures oxygen consumption (VO2) and sometimes carbon dioxide production (VCO2) to calculate the body's energy expenditure.[6][7]

-

Apparatus: The Benedict-Roth spirometer was a common apparatus used during this period. It is a closed-circuit system where the subject breathes 100% oxygen from a pre-filled spirometer. The exhaled carbon dioxide is absorbed by soda lime, and the decrease in the volume of oxygen in the spirometer over a set period is measured.

-

Procedure:

-

Patients were required to be in a post-absorptive state, typically having fasted for 12-14 hours.

-

They would rest in a quiet, thermally neutral room for at least 30 minutes to achieve a state of complete physical and mental rest.

-

A nose clip was applied, and the patient would breathe through a mouthpiece connected to the spirometer for a defined period, usually 6-10 minutes.

-

The volume of oxygen consumed was recorded and corrected for standard temperature and pressure, dry (STPD).

-

The BMR was then calculated and expressed as a percentage of the predicted normal value based on age, sex, height, and weight.

-

Experimental Protocol: Clinical Efficacy and Toxicity Studies

Tainter and his colleagues administered Sodium 2,4-dinitrophenolate orally to obese patients and monitored a range of physiological parameters.

-

Subjects: The studies primarily involved obese adult patients who had been unsuccessful with dietary interventions alone.

-

Dosage: The typical dosage ranged from 3 to 5 mg of DNP per kilogram of body weight per day, administered in capsules.[8]

-

Monitoring:

-

Weight Loss: Body weight was recorded regularly.

-

Basal Metabolic Rate: BMR was measured before and during the treatment period to quantify the metabolic stimulation.

-

Clinical Observations: Patients were monitored for side effects, including feelings of warmth, excessive perspiration, and any adverse reactions.

-

Toxicity Assessment (Animal Studies): Concurrent animal studies, likely in rats and dogs, were conducted to determine the acute and chronic toxicity of DNP. The methodologies for these studies in the 1930s generally involved administering escalating doses of the substance to animals and observing for signs of toxicity and mortality to determine the lethal dose (LD50).[9][10]

-

Quantitative Data Summary

The initial studies by the Stanford group yielded striking quantitative results, which are summarized in the tables below.

| Parameter | Observed Effect | Reference |

| Basal Metabolic Rate (BMR) Increase | 20-30% increase with therapeutic doses; up to 50% increase reported. | [1][2] |

| Average Weight Loss | 1.5 kg per week was reported without significant side effects in some cases. | [4] |

| Dosage for Weight Loss | 3-5 mg/kg/day (oral administration of sodium salt). | [8] |

| Toxicity Data (from early reports) | Value | Reference |

| Lowest Published Lethal Human Oral Dose | 4.3 mg/kg | [4] |

| Reported Fatal Dose Range (Acute) | 2.8 g to 5 g | [4] |

| Adverse Effects | Hyperthermia, tachycardia, diaphoresis (excessive sweating), tachypnea (rapid breathing), skin lesions, and cataracts. | [11][12] |

Unraveling the Mechanism: The Discovery of Uncoupling

Despite its dramatic effects, the precise mechanism by which DNP exerted its metabolic influence remained a mystery for over a decade. The seminal work of W.F. Loomis and Fritz Lipmann, published in 1948, finally provided the answer: DNP is an uncoupler of oxidative phosphorylation.[1][13]

The Loomis and Lipmann Experiment

Loomis and Lipmann conducted in vitro experiments using isolated mitochondria, the powerhouses of the cell. Their work elegantly demonstrated that DNP disrupts the crucial link between cellular respiration (the consumption of oxygen) and the production of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency.

Experimental Protocol: In Vitro Oxidative Phosphorylation

-

Mitochondrial Isolation: Mitochondria were isolated from animal tissues (e.g., rat liver) through a process of homogenization and differential centrifugation.

-

Respiration Measurement: Oxygen consumption was measured using a Warburg manometer or an oxygen electrode. Mitochondria were incubated in a buffered medium containing a respiratory substrate (e.g., succinate (B1194679) or pyruvate) to fuel the electron transport chain.

-

Phosphorylation Measurement: The synthesis of ATP was measured by assaying the incorporation of inorganic phosphate (B84403) (Pi) into ADP to form ATP, often using radiolabeled phosphate (32P).

-

The Uncoupling Experiment:

-

A baseline of coupled respiration and phosphorylation was established.

-

DNP was introduced into the mitochondrial suspension.

-

Oxygen consumption and ATP synthesis were then re-measured.

-

The results consistently showed that in the presence of DNP, oxygen consumption continued, and in some cases even increased, while ATP synthesis was dramatically inhibited.

-

The Signaling Pathway of Uncoupling

DNP acts as a protonophore, a lipid-soluble molecule that can transport protons (H+) across the inner mitochondrial membrane. This action dissipates the proton gradient that is essential for ATP synthesis.

Caption: DNP shuttles protons across the inner mitochondrial membrane, bypassing ATP synthase.

The DOT script above illustrates the normal process of oxidative phosphorylation and how DNP disrupts it. The electron transport chain pumps protons into the intermembrane space, creating a gradient. This gradient drives protons through ATP synthase, which in turn produces ATP. DNP acts as a shuttle, carrying protons back into the matrix, thus dissipating the gradient and "uncoupling" respiration from ATP synthesis. The energy that would have been used to create ATP is instead released as heat.

The Aftermath and Legacy

The initial enthusiasm for DNP as a "miracle" weight-loss drug was short-lived. Reports of severe and sometimes fatal side effects, including hyperthermia, cataracts, and agranulocytosis, quickly mounted.[11][12] By 1938, the U.S. Food and Drug Administration (FDA) declared DNP as "extremely dangerous and not fit for human consumption," effectively ending its legitimate medical use.[11]

Despite its ban, the discovery of DNP's biological effects and its mechanism of action had a lasting impact on science. It provided a crucial tool for studying cellular metabolism and was instrumental in confirming Peter Mitchell's chemiosmotic theory of oxidative phosphorylation. The story of DNP serves as a stark reminder of the narrow therapeutic window of potent metabolic modulators and the critical importance of rigorous safety testing in drug development.

Conclusion

The history of this compound is a compelling narrative of accidental discovery, pioneering but perilous clinical application, and fundamental scientific elucidation. The early investigations by Tainter, Cutting, and their contemporaries, despite their methodological limitations by modern standards, laid the essential groundwork for understanding its profound metabolic effects. The subsequent work of Loomis and Lipmann provided the elegant mechanistic explanation that continues to be a cornerstone of mitochondrial biology. This technical guide, by consolidating the historical context, quantitative data, and experimental frameworks, aims to provide researchers and drug development professionals with a comprehensive understanding of the origins of this remarkable and cautionary molecule.

Diagrams of Experimental Workflows

Caption: Workflow for Basal Metabolic Rate (BMR) measurement in the 1930s.

Caption: Experimental workflow for demonstrating the uncoupling of oxidative phosphorylation.

References

- 1. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 2. 2,4-Dinitrophenol - Molecule of the Month May 2015 - HTML-only version [chm.bris.ac.uk]

- 3. Dinitrophenol and obesity: an early twentieth-century regulatory dilemma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Systematic Review of the European Rapid Alert System for Food and Feed: Tendencies in Illegal Food Supplements for Weight Loss [frontiersin.org]

- 6. Measurement Methods for Physical Activity and Energy Expenditure: a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct calorimetry: a brief historical review of its use in the study of human metabolism and thermoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 10. A Prototypical Small-Molecule Modulator Uncouples Mitochondria in Response to Endogenous Hydrogen Peroxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. 2,4‐Dinitrophenol: ‘diet’ drug death following major trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring the therapeutic potential of mitochondrial uncouplers in cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Protonophore Activity of Sodium 2,4-Dinitrophenolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protonophore activity of Sodium 2,4-dinitrophenolate (B1223059) (DNP), a classical mitochondrial uncoupling agent. This document details its mechanism of action, impact on cellular bioenergetics, and associated signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and detailed protocols for key experimental assays are provided. Visual diagrams generated using Graphviz are included to illustrate complex biological processes and experimental workflows.

Core Concept: Protonophore Activity and Mitochondrial Uncoupling

Sodium 2,4-dinitrophenolate, the salt of 2,4-dinitrophenol (B41442), is a potent protonophore.[1][2] Its lipophilic nature allows it to readily traverse the inner mitochondrial membrane.[3] In the proton-rich intermembrane space, the phenolate (B1203915) anion is protonated. This neutral, lipid-soluble form then diffuses across the inner mitochondrial membrane into the alkaline matrix, where it releases the proton.[3] This process effectively shuttles protons back into the mitochondrial matrix, bypassing the ATP synthase complex.[3][4]

The primary consequence of this action is the dissipation of the proton motive force (PMF), the electrochemical gradient established by the electron transport chain (ETC).[5] The PMF is the driving force for ATP synthesis via oxidative phosphorylation. By uncoupling electron transport from ATP synthesis, DNP causes a futile cycle of proton pumping and leaking.[4][6] This leads to a decrease in ATP production, an increase in oxygen consumption as the ETC attempts to compensate for the diminished proton gradient, and the release of stored energy as heat.[5][7]

Quantitative Effects on Cellular Bioenergetics

The protonophore activity of this compound elicits dose-dependent changes in key bioenergetic parameters. The following tables summarize the quantitative effects of DNP on mitochondrial respiration, membrane potential, and cellular ATP levels.

| Parameter | Cell Type | DNP Concentration | Effect | Reference |

| Basal Respiration | CHO-K1 cells | ~5 µM | Increased respiration rate | [8] |

| ATP-Linked Respiration | Developing zebrafish embryos | Chronic exposure | Significantly decreased levels compared to control | [9] |

| Maximal Respiration | CHO-K1 cells | > 5 µM | Inhibition of respiration at higher concentrations | [8] |

| Respiratory Control Ratio (RCR) | Rat spinal cord mitochondria | Post-injury treatment | Significantly improved compared to vehicle-treated injured animals | [10] |

Table 1: Effects of this compound on Mitochondrial Respiration

| Cell Type | DNP Concentration | Effect | Reference |

| Living hepatocytes | Dose-dependent | Dose-dependent decrease in mitochondrial membrane potential (ΔΨm) | [11] |

| Cerebral cortical neurons | Not specified | Reduces mitochondrial membrane potential | [12] |

Table 2: Effects of this compound on Mitochondrial Membrane Potential

| Cell Type | DNP Concentration | Incubation Time | Effect | Reference |

| L6 Muscle Cells | 0.1 mM | 15 min | Decrease in total cellular ATP concentration | [13] |

| L6 Muscle Cells | 5 mM | 15 min | Decrease in total cellular ATP concentration | [13] |

| Developing zebrafish embryos | Chronic exposure | 48 hpf | Significant drop in ATP level compared to control | [9] |

| L6 myoblasts | 50 µM | 24 h | Did not impair ATP production in unstimulated conditions | [14] |

| L6 myoblasts | 50 µM + ADP | 24 h | Decreased ATP production compared to ADP alone | [14] |

Table 3: Effects of this compound on Cellular ATP Levels

Signaling Pathways Modulated by this compound

The bioenergetic stress induced by DNP triggers a cascade of cellular signaling events. These pathways are often associated with cellular adaptation to metabolic challenges.

AMPK and p38 MAPK Signaling

In response to the decrease in the cellular ATP:AMP ratio, AMP-activated protein kinase (AMPK) is activated.[15] In adult rat cardiomyocytes, 0.1 mM DNP was shown to induce a 2.2-fold increase in AMPK phosphorylation. This activation is linked to the stimulation of glucose uptake. Furthermore, DNP treatment leads to a significant, 9-fold increase in the phosphorylation of p38 mitogen-activated protein kinase (MAPK), which appears to act downstream of AMPK in this context.[16]

DNP-induced activation of the AMPK/p38 MAPK signaling pathway.

CREB Signaling Pathway

DNP treatment has been shown to up-regulate the cAMP-response element-binding protein (CREB) signaling pathway in the cerebral cortex.[12][17] This is associated with an increase in intracellular Ca2+ levels and is implicated in synaptic plasticity and adaptive cellular stress responses.[12][17]

Up-regulation of CREB signaling by DNP.

mTOR Signaling and Autophagy

In brain cells, DNP can suppress the mammalian target of rapamycin (B549165) (mTOR) and insulin-PI3K-MAPK signaling pathways.[12][17] This inhibition of mTOR, a key regulator of cell growth and metabolism, is associated with the up-regulation of autophagy.[17][18]

DNP-mediated inhibition of mTOR and induction of autophagy.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Measurement of Mitochondrial Respiration using the Seahorse XF Cell Mito Stress Test

This protocol is adapted from standard Seahorse XF Cell Mito Stress Test procedures.[1][7]

Objective: To measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Materials:

-

Seahorse XF Analyzer (e.g., XF96)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and a mixture of Rotenone/Antimycin A)

-

Cells of interest

Procedure:

-

Cell Plating:

-

Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.

-

Culture cells overnight or until desired confluence is reached.

-

-

Sensor Cartridge Hydration:

-

The day before the assay, add Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top.

-

Incubate overnight in a non-CO2 incubator at 37°C.

-

-

Assay Preparation:

-

On the day of the assay, remove the cell culture medium from the plate.

-

Wash the cells with pre-warmed Seahorse XF assay medium.

-

Add the final volume of assay medium to each well.

-

Place the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes.

-

-

Compound Loading:

-

Prepare stock solutions of Oligomycin, FCCP, and Rotenone/Antimycin A in the assay medium at the desired concentrations.

-

Load the compounds into the appropriate ports of the hydrated sensor cartridge.

-

-

Seahorse XF Analyzer Operation:

-

Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

-

After calibration, replace the utility plate with the cell culture plate.

-

Start the assay. The instrument will measure the oxygen consumption rate (OCR) before and after the sequential injection of the mitochondrial inhibitors and uncoupler.

-

Experimental workflow for the Seahorse XF Cell Mito Stress Test.

Measurement of Mitochondrial Membrane Potential using TMRE

This protocol is based on standard procedures for using Tetramethylrhodamine, Ethyl Ester (TMRE) to assess mitochondrial membrane potential.[19][20][21]

Objective: To quantify changes in mitochondrial membrane potential in live cells.

Materials:

-

TMRE stock solution (in DMSO)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

FCCP or CCCP (as a positive control for depolarization)

-

Fluorescence microscope, plate reader, or flow cytometer with appropriate filters (Ex/Em ≈ 549/575 nm)

-

Cells of interest cultured on appropriate plates or coverslips

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluence in a suitable format for imaging or analysis (e.g., 96-well black-walled plate, glass-bottom dish).

-

-

Treatment (Optional):

-

Treat cells with this compound or other compounds of interest for the desired duration.

-

-

TMRE Staining:

-

Prepare a working solution of TMRE in pre-warmed cell culture medium. A typical starting concentration is 50-200 nM.

-

Remove the existing medium from the cells and add the TMRE-containing medium.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Positive Control (Optional):

-

In a separate set of wells, treat cells with an uncoupler like FCCP (e.g., 20 µM) for 10-15 minutes to induce complete depolarization.

-

-

Washing:

-

Gently aspirate the TMRE-containing medium.

-

Wash the cells with pre-warmed PBS or assay buffer.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.

-

Workflow for measuring mitochondrial membrane potential with TMRE.

Cellular ATP Quantification Assay

This protocol outlines a general method for measuring cellular ATP levels using a luciferase-based assay.[4]

Objective: To determine the total cellular ATP content.

Materials:

-

ATP Assay Kit (containing ATP releasing reagent, luciferase, D-luciferin, and ATP standard)

-

Luminometer

-

White opaque 96-well plates

-

Cells of interest

Procedure:

-

Cell Preparation and Treatment:

-

Plate cells in a white opaque 96-well plate and culture to the desired density.

-

Treat cells with this compound or other compounds for the specified time.

-

-

ATP Standard Curve Preparation:

-

Prepare a series of ATP standards by serially diluting the ATP standard stock solution in the same buffer or medium as the samples.

-

-

Cell Lysis:

-

Remove the culture medium from the wells.

-

Add the ATP releasing reagent to each well to lyse the cells and release intracellular ATP.

-

Incubate for a short period (e.g., 5 minutes) at room temperature with gentle shaking.

-

-

Luminescence Reaction:

-

Prepare the ATP detection cocktail containing luciferase and D-luciferin according to the kit manufacturer's instructions.

-

Add the detection cocktail to each well containing the cell lysate and the ATP standards.

-

-

Luminescence Measurement:

-

Immediately measure the luminescence in a luminometer. The light output is proportional to the ATP concentration.

-

-

Data Analysis:

-

Subtract the background luminescence from all readings.

-

Generate a standard curve from the ATP standards.

-

Calculate the ATP concentration in the experimental samples based on the standard curve.

-

Workflow for cellular ATP quantification.

References

- 1. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tabaslab.com [tabaslab.com]

- 3. researchgate.net [researchgate.net]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Application of a homogenous membrane potential assay to assess mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. content.protocols.io [content.protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. The cellular and molecular progression of mitochondrial dysfunction induced by 2,4-dinitrophenol in developing zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,4 Dinitrophenol-uncoupling effect on delta psi in living hepatocytes depends on reducing-equivalent supply - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Mitochondrial Uncoupler DNP Triggers Brain Cell mTOR Signaling Network Reprogramming and CREB Pathway Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Adenosine 5'-monophosphate-activated protein kinase and p38 mitogen-activated protein kinase participate in the stimulation of glucose uptake by dinitrophenol in adult cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The mitochondrial uncoupler DNP triggers brain cell mTOR signaling network reprogramming and CREB pathway up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 20. media.cellsignal.com [media.cellsignal.com]

- 21. Measuring Mitochondrial Transmembrane Potential by TMRE Staining - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular structure of Sodium 2,4-dinitrophenolate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Sodium 2,4-dinitrophenolate (B1223059), a compound of significant interest in biochemical research.

Core Identification

Sodium 2,4-dinitrophenolate, also known as the sodium salt of 2,4-dinitrophenol (B41442) (DNP), is an organic compound with the CAS number 1011-73-0 .[1][2][3] It is chemically related to trinitrophenol (picric acid) and is utilized in biochemical studies of oxidative processes.[1][2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for laboratory handling, experimental design, and computational modeling.

| Property | Value | Source |

| CAS Number | 1011-73-0 | [1][2][3] |

| Molecular Formula | C₆H₃N₂NaO₅ | [2][3] |

| Molecular Weight | 206.09 g/mol | [3] |

| IUPAC Name | sodium;2,4-dinitrophenolate | [1] |

| Synonyms | 2,4-Dinitrophenol sodium salt, Sodium 2,4-dinitrophenoxide, Sodium DNP | [3][4] |

| Appearance | Light yellow to brown powder or crystals | [4] |

| Solubility | Soluble in DMSO | [1] |

| InChI Key | JMOHQJVXBQAVNW-UHFFFAOYSA-M | [2] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])[O-].[Na+] | [1] |

Molecular Structure

The molecular structure of this compound consists of a phenolate (B1203915) ring with two nitro groups at the 2 and 4 positions, and a sodium ion. The nitro groups are crucial to the compound's electronic properties.[1]

Caption: 2D molecular structure of this compound.

This initial guide provides the foundational chemical data for this compound. Further sections will delve into its biochemical activities, experimental protocols for its use, and its role in various signaling pathways.

References

A Comprehensive Technical Guide to the Solubility and Stability of Sodium 2,4-Dinitrophenolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability characteristics of Sodium 2,4-dinitrophenolate (B1223059) (Na-2,4-DNP), a compound of significant interest in biochemical research. Historically used as a metabolic stimulant and weight-loss aid, its primary modern application in research stems from its function as a potent uncoupler of oxidative phosphorylation.[1][2][3] Understanding its behavior in various solvents and under different environmental conditions is critical for its safe handling, formulation, and application in experimental settings.

Physicochemical Properties

Sodium 2,4-dinitrophenolate is the sodium salt of 2,4-dinitrophenol (B41442) (2,4-DNP).[3] It is a yellow crystalline solid.[4] The development of the sodium salt was driven by the need for a more soluble form of DNP for various applications.[1]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1011-73-0 | [1][2] |

| Molecular Formula | C₆H₃N₂O₅Na | [2][4] |

| Molecular Weight | ~207.10 g/mol | [1][2] |

| Appearance | Yellow crystalline solid/powder | [1][4] |

| Storage | Dry, dark, 0-4°C (short term), -20°C (long term) | [1][2] |

Solubility Profile

The solubility of a compound is a fundamental property influencing its utility in research and development. Na-2,4-DNP exhibits varied solubility across different solvent classes.

Na-2,4-DNP is generally soluble in polar solvents, a characteristic enhanced by its salt form compared to its parent compound, 2,4-dinitrophenol.[1] Water is often the preferred solvent for creating aqueous solutions due to the high solubility of the sodium salt.[1]

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Soluble | [1][4] |

| Ethanol | Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Ether | Soluble | [4] |

| Benzene | Soluble | [4] |

| Acetone | Slightly Soluble | [4] |

-

Solvent Polarity: As an ionic salt, Na-2,4-DNP dissolves best in polar solvents like water and short-chain alcohols, which can effectively solvate the sodium and phenolate (B1203915) ions.

-

Temperature: The solubility of Na-2,4-DNP, like most solid solutes, is expected to increase with temperature.[5] However, caution is advised when heating, given the compound's thermal instability (see Section 3.0).

-

pH: The solubility of the related compound 2,4-dinitrophenol is pH-dependent, acting as an indicator that is yellow in neutral or basic solutions and colorless at a pH below 2.6.[6] While the sodium salt is already ionized, the pH of the aqueous medium can still influence its overall stability and interactions.

Stability Profile

The stability of Na-2,4-DNP is a critical consideration for safety and experimental reproducibility. The presence of two nitro groups on the aromatic ring renders the molecule energetic and susceptible to degradation under certain conditions.

Table 3: Stability and Reactivity Hazards of this compound

| Condition | Observation | Safety Precaution | Reference |

| Storage | Stable for >3 years if stored properly (dry, dark, low temperature). | Store in a cool, dark, dry place away from incompatible materials. | [1] |

| Heat | May explode upon heating. | Avoid heating the solid material. Control reaction temperatures carefully (e.g., 25-40°C for synthesis). | [1][7][8] |

| Shock/Friction | May explosively decompose. | Handle with care; avoid grinding or subjecting the dry material to shock. | [8] |

| Alkaline Media | Forms explosive salts with alkalis and ammonia. | Avoid contact with strong bases. | [7][8] |

| Dry State | The parent compound, 2,4-DNP, is explosive with less than 15% water. The sodium salt is also classified as an explosive. | Do not allow the material to dry out completely if wetted. | [7][9][10] |

Experimental Protocols

Accurate determination of solubility and stability requires robust experimental design. The following sections outline standard methodologies.

The saturation shake-flask method is the gold standard for determining equilibrium solubility.[11] It involves equilibrating an excess of the solid compound in a solvent over a set period.

Experimental Steps:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, ethanol) in a sealed, airtight container (e.g., a screw-cap vial or flask). Triplicate samples are recommended.[11]

-

Equilibration: Agitate the mixture at a constant, controlled temperature using a mechanical shaker or orbital incubator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by careful decantation or filtration using a syringe filter (e.g., 0.22 µm PTFE) to avoid transferring any solid particles.[11]

-

Quantification: Accurately dilute a known volume of the clear supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical method. Analyze the concentration using a validated technique such as UV-Vis Spectroscopy or HPLC.[11][12]

-

Calculation: Determine the solubility by correcting the measured concentration for the dilution factor.

Stability studies are essential to define storage conditions and shelf-life. A typical approach involves subjecting the compound to various stress conditions and monitoring its purity over time.

Experimental Steps:

-

Sample Preparation: Prepare solutions of this compound at a known concentration in the solvent(s) of interest. Prepare solid aliquots as well.

-

Stress Conditions: Store the prepared samples under a matrix of conditions:

-

Temperature: Refrigerated (2-8°C), Room Temperature (25°C), Elevated (e.g., 40°C).

-

Light: Exposed to light (photostability chamber) vs. protected from light (dark).

-

Humidity: For solid samples, controlled humidity levels (e.g., 75% RH).

-

-

Time Points: At specified time intervals (e.g., T=0, 1 week, 1 month, 3 months), withdraw a sample from each condition.

-

Analysis: Analyze the samples for purity and the presence of degradation products. High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector is the preferred method.[12] The peak area of the parent compound is compared to its initial value (T=0).

-

Evaluation: A significant decrease in the parent compound's concentration or the appearance of new peaks indicates degradation.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary biochemical role of Na-2,4-DNP is as a protonophore, which uncouples oxidative phosphorylation.[1][3] In cellular respiration, the electron transport chain (ETC) pumps protons (H⁺) from the mitochondrial matrix to the intermembrane space, creating a proton motive force. This gradient drives ATP synthesis as protons flow back into the matrix through ATP synthase. Na-2,4-DNP disrupts this process by transporting protons across the inner mitochondrial membrane, dissipating the gradient.[3] This uncouples electron transport from ATP synthesis, causing the cell to increase its metabolic rate to compensate, releasing energy as heat instead of capturing it in ATP.[3][8]

References

- 1. This compound | 1011-73-0 | Benchchem [benchchem.com]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. China 2. 4-Dinitrophenol Sodium Factory - Price - Beacon [aminoacidsagrochem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Sciencemadness Discussion Board - why did my 2,4-dinitrophenol turn off white? - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. 2,4-Dinitrophenol | 51-28-5 [chemicalbook.com]

- 8. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 9. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | C6H3N2NaO5 | CID 70533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Spectroscopic Analysis of Sodium 2,4-dinitrophenolate: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic analysis of sodium 2,4-dinitrophenolate (B1223059), a compound of interest in various research and development fields. The guide covers the principles and expected outcomes of Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction

Sodium 2,4-dinitrophenolate is an organic salt derived from 2,4-dinitrophenol (B41442). Spectroscopic analysis is crucial for its characterization, providing definitive information on its electronic structure, functional groups, and molecular framework. This guide details the methodologies for these analyses and the interpretation of the resulting spectral data.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

UV-Vis Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax) corresponding to electronic transitions within the molecule.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared using a suitable solvent, such as water or ethanol. The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Blank Measurement: The absorbance of the pure solvent is measured in a quartz cuvette to serve as a baseline.

-

Sample Measurement: The absorbance of the sample solution is recorded over a wavelength range of 200-800 nm.

-

Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified from the resulting spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: As this compound is a solid, the KBr pellet method is commonly employed. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Background Measurement: A spectrum of a pure KBr pellet is recorded as the background.

-

Sample Measurement: The IR spectrum of the sample pellet is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The characteristic absorption bands corresponding to specific functional groups are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by probing the magnetic properties of atomic nuclei (¹H and ¹³C).

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O). Tetramethylsilane (TMS) is typically added as an internal standard.

-

Instrumentation: A high-field NMR spectrometer is used.

-

¹H NMR Spectroscopy: The proton NMR spectrum is acquired to determine the chemical shifts, integration, and coupling patterns of the hydrogen atoms.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is recorded to identify the number and chemical environment of the carbon atoms.

-

Data Analysis: The chemical shifts (δ) in parts per million (ppm), signal integrations, and spin-spin coupling constants (J) are analyzed to deduce the structure of the molecule.

Spectroscopic Data and Interpretation

The following sections present the expected spectroscopic data for this compound. It is important to note that the formation of the phenolate (B1203915) ion from 2,4-dinitrophenol leads to significant changes in the electronic and vibrational properties of the molecule, which are reflected in their respective spectra.

UV-Vis Spectroscopy

The UV-Vis spectrum of the 2,4-dinitrophenolate ion shows a significant red shift (bathochromic shift) compared to 2,4-dinitrophenol. This is due to the increased electron-donating ability of the phenoxide oxygen, which enhances the conjugation with the nitro groups on the aromatic ring.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| 2,4-Dinitrophenol | Ethanol | ~360 | ~15,000 |

| This compound | Water | ~400 | Not available |

Note: The exact λmax and molar absorptivity for this compound can vary slightly depending on the solvent and pH.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic bands for the aromatic ring and the nitro groups. The most notable difference from the spectrum of 2,4-dinitrophenol is the absence of the broad O-H stretching band.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Asymmetric NO₂ stretch | 1550 - 1500 | Strong |

| Symmetric NO₂ stretch | 1350 - 1300 | Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium-Strong |

| C-O stretch (phenoxide) | 1300 - 1200 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound will show signals corresponding to the aromatic protons and carbons. The deprotonation of the hydroxyl group to form the phenoxide will cause an upfield shift (lower ppm) of the signals for the aromatic protons and carbons due to increased electron density on the ring.

¹H NMR (DMSO-d₆):

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~8.6 | d | ~2.5 | 1H |

| H-5 | ~8.2 | dd | ~9.0, 2.5 | 1H |

| H-6 | ~7.0 | d | ~9.0 | 1H |

¹³C NMR (DMSO-d₆):

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (C-O) | ~165 |

| C-2 (C-NO₂) | ~138 |

| C-3 | ~128 |

| C-4 (C-NO₂) | ~140 |

| C-5 | ~122 |

| C-6 | ~118 |

Note: The chemical shifts are approximate and can be influenced by the solvent and concentration.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic techniques of UV-Vis, IR, and NMR provide a powerful and comprehensive approach for the characterization of this compound. By following the detailed experimental protocols and understanding the principles of spectral interpretation outlined in this guide, researchers can confidently verify the identity, purity, and structural features of this compound, which is essential for its application in various scientific and industrial domains.

Navigating the Risks: A Technical Guide to the Safe Handling of Sodium 2,4-Dinitrophenolate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations essential for the handling of Sodium 2,4-dinitrophenolate (B1223059) in a laboratory environment. Due to its high acute toxicity and potential explosive properties, stringent adherence to safety protocols is paramount. This document outlines the toxicological profile, recommended handling procedures, personal protective equipment, emergency response, and disposal of this hazardous chemical.

Toxicological Profile

Sodium 2,4-dinitrophenolate is classified as highly toxic if swallowed, in contact with skin, or if inhaled.[1] The toxicity of the sodium salt is expected to be comparable to its parent compound, 2,4-dinitrophenol (B41442) (DNP), which is a well-documented cellular metabolic poison.[2]

The primary mechanism of toxicity for DNP and its salts is the uncoupling of oxidative phosphorylation in the mitochondria.[3][4] This disruption of the proton gradient across the inner mitochondrial membrane leads to a rapid depletion of ATP, with the energy being dissipated as heat.[3][4] This cellular energy crisis results in a cascade of systemic effects.

Acute Toxicity

Exposure to this compound can lead to a rapid onset of symptoms, which can be fatal. The classic symptom complex includes hyperthermia, tachycardia (rapid heart rate), diaphoresis (profuse sweating), and tachypnoea (rapid breathing).[5]

Quantitative Toxicity Data for 2,4-Dinitrophenol (as a surrogate)

| Route of Exposure | Species | LD50 Value | Reference |

| Oral | Rat (male weanling) | 71 mg/kg | [5] |

| Intraperitoneal | Rat | 28.5 - 35 mg/kg | [5] |

Note: Specific LD50 values for this compound were not available in the reviewed literature. The data for 2,4-dinitrophenol should be considered indicative of high toxicity.

Health Effects

The signs and symptoms of exposure can progress rapidly and affect multiple organ systems.

| System | Effects |

| Metabolic | Increased basal metabolic rate, hyperthermia, thirst, and weight loss.[2] |

| Cardiovascular | Tachycardia, palpitations, and in severe cases, cardiovascular collapse.[5] |

| Neurological | Headache, dizziness, restlessness, confusion, and in severe cases, seizures and coma.[6] |

| Dermal | Skin irritation, yellow staining of the skin, and rashes.[6] |

| Ocular | Can cause cataracts with chronic exposure.[6] |

Explosive Hazard

This compound is an explosive, particularly when dry.[1][7] It is sensitive to heat, shock, and friction.[2][6] Therefore, it must be handled with extreme caution and always be kept wetted to reduce the risk of detonation.

Experimental Protocols for Hazard Assessment

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the hazards of chemicals.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

Objective: To determine the acute oral toxicity of a substance.

Methodology:

-

Animal Model: Typically, female rats are used.[8]

-

Dosing: A stepwise procedure is used, starting with a dose expected to cause some mortality. Three animals are used per step.

-

Administration: The substance is administered orally by gavage.[9]

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[10]

-

Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.[8]

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

Objective: To assess the potential of a substance to cause skin irritation or corrosion.[11][12]

Methodology:

-

Animal Model: The albino rabbit is the preferred species.[13]

-

Application: A single dose of the test substance (0.5 g for solids) is applied to a small area of shaved skin (approximately 6 cm²) under a semi-occlusive patch for 4 hours.[11][13]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observation period can be extended to 14 days to assess the reversibility of the effects.[11][13]

-

Scoring: Skin reactions are graded according to a standardized scoring system.

-

Endpoint: The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin reactions.[13]

Safe Handling and Storage

A strict protocol for handling and storage is mandatory to minimize the risk of exposure and accidental detonation.

Engineering Controls

-

Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[14][15]

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when handling this substance.

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile, minimum 4mil thickness).[6][16] |

| Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. An apron or additional protective clothing may be necessary for larger quantities.[16] |

| Respiratory Protection | A respirator may be required for certain operations. Consult your institution's environmental health and safety department. |

Storage

-

Store in a cool, dry, well-ventilated, and locked area away from heat, sources of ignition, and incompatible materials (e.g., strong oxidizing agents, bases).[2]

-

The compound must be kept wetted with at least 15% water to maintain stability and prevent explosion.[2][7]

-

Store in the original, tightly sealed container.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid

| Exposure Route | First Aid Measures |

| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6] |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |

Spill and Decontamination

-

Small Spills:

-

Evacuate the immediate area.

-

Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

-

Carefully collect the material into a sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable cleaning agent.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others.

-

Contact your institution's emergency response team.

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

A common decontamination solution for dinitrophenol-related compounds is a 10% bleach solution followed by a rinse with water.[17] However, always consult your institution's specific guidelines.

Waste Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6] Ensure that the waste is properly labeled and stored in a designated hazardous waste accumulation area.

Visualized Workflows and Pathways

Signaling Pathway of Mitochondrial Uncoupling by DNP

Caption: Mitochondrial uncoupling by 2,4-dinitrophenol (DNP).

Experimental Workflow for Acute Dermal Irritation (OECD 404)

Caption: Workflow for OECD 404 Acute Dermal Irritation Test.

Logical Relationship for Emergency Spill Response

Caption: Logical workflow for responding to a chemical spill.

References

- 1. This compound | C6H3N2NaO5 | CID 70533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Laboratory Safety Manual - Chapter 11: Explosive and Reactive Chemical Hazards [policies.unc.edu]

- 3. researchgate.net [researchgate.net]

- 4. droracle.ai [droracle.ai]

- 5. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. amherst.edu [amherst.edu]

- 7. 2,4-DINITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. researchgate.net [researchgate.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. scribd.com [scribd.com]

- 11. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 12. nucro-technics.com [nucro-technics.com]

- 13. oecd.org [oecd.org]

- 14. ehs.stanford.edu [ehs.stanford.edu]

- 15. pdx.edu [pdx.edu]

- 16. ehs.yale.edu [ehs.yale.edu]

- 17. absorbentsforless.com [absorbentsforless.com]

The Chemical Interplay of 2,4-Dinitrophenol and Its Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical relationship between the metabolic modulator 2,4-dinitrophenol (B41442) (DNP) and its corresponding salt, Sodium 2,4-dinitrophenolate (B1223059). This document details their chemical and physical properties, methods of synthesis, and analytical characterization. Furthermore, it elucidates the well-established mechanism of action of DNP as an uncoupler of mitochondrial oxidative phosphorylation.

Core Chemical Relationship: An Acid-Base Conjugate Pair

2,4-dinitrophenol is a weak acid, and its chemical relationship with Sodium 2,4-dinitrophenolate is that of a conjugate acid-base pair. The phenolic hydroxyl group of DNP can donate a proton (H⁺) to a base, forming the 2,4-dinitrophenolate anion. In the presence of sodium hydroxide (B78521) (NaOH), this acid-base neutralization reaction yields this compound and water.

The equilibrium between the acidic and basic forms is dictated by the pKa of 2,4-dinitrophenol, which is approximately 4.09.[1] This indicates that in solutions with a pH below 4.09, the protonated, less soluble 2,4-dinitrophenol form will predominate. Conversely, in solutions with a pH above 4.09, the deprotonated, more water-soluble this compound form will be the major species. This pH-dependent solubility is a critical factor in both its biological activity and its preparation and handling in experimental settings.

Quantitative Data Summary

The following tables summarize the key quantitative properties of 2,4-dinitrophenol and this compound.

Table 1: Physicochemical Properties

| Property | 2,4-Dinitrophenol | This compound |

| Molecular Formula | C₆H₄N₂O₅ | C₆H₃N₂NaO₅ |

| Molecular Weight | 184.11 g/mol [2] | 206.09 g/mol |

| Appearance | Yellow crystalline solid[2][3] | Yellowish solid[4] |

| Melting Point | 115.5 °C[1] | Not applicable (decomposes) |

| pKa | 4.09[1] | Not applicable |

| Solubility in Water | 2,790 mg/L at 20 °C[1] | Highly soluble |

| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene[2] | Soluble in DMSO |

Table 2: Spectroscopic Data

| Spectroscopic Data | 2,4-Dinitrophenol | This compound |

| UV-Vis (λmax) | ~260 nm and ~360 nm (pH dependent) | ~400 nm |

| ¹H NMR (DMSO-d₆) δ (ppm) | 11.1 (s, 1H, OH), 8.68 (d, 1H, H-3), 8.32 (dd, 1H, H-5), 7.42 (d, 1H, H-6) | Data not readily available |

| ¹³C NMR (DMSO-d₆) δ (ppm) | 155.5, 140.2, 137.9, 129.8, 122.5, 120.4 | Data not readily available |

Experimental Protocols

Synthesis of 2,4-Dinitrophenol from 2,4-Dinitrochlorobenzene

This protocol describes the alkaline hydrolysis of 2,4-dinitrochlorobenzene to produce 2,4-dinitrophenol.

Materials:

-

2,4-Dinitrochlorobenzene

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Distilled water

-

Reaction flask with reflux condenser and stirring mechanism

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

In a reaction flask, dissolve a specific amount of sodium hydroxide or sodium carbonate in distilled water.

-

Add 2,4-dinitrochlorobenzene to the alkaline solution.

-

Heat the mixture to reflux (approximately 95-104°C) with continuous stirring. The reaction progress can be monitored by the disappearance of the oily 2,4-dinitrochlorobenzene layer.[5]

-

After the reaction is complete (typically several hours), cool the solution to room temperature. This solution now contains this compound.

-

Slowly acidify the cooled solution with hydrochloric acid to a pH of approximately 1. This will protonate the phenolate, causing the less soluble 2,4-dinitrophenol to precipitate as yellow crystals.[5]

-

Collect the precipitated 2,4-dinitrophenol by vacuum filtration using a Buchner funnel.

-

Wash the crystals with cold distilled water to remove any remaining salts.

-

For further purification, the crude 2,4-dinitrophenol can be recrystallized from ethanol.

References

Methodological & Application

Application Notes and Protocols: Inducing Mitochondrial Uncoupling in Cultured Cells with Sodium 2,4-dinitrophenolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2,4-dinitrophenolate (B1223059) (DNP) is a well-characterized chemical uncoupler of oxidative phosphorylation in mitochondria.[1][2][3] As a protonophore, DNP transports protons across the inner mitochondrial membrane, dissipating the proton motive force that is normally used by ATP synthase to produce ATP.[4] This uncoupling of electron transport from ATP synthesis leads to a decrease in ATP production, an increase in oxygen consumption, and the release of energy as heat.[3][5][6]

At subtoxic concentrations, DNP is a valuable tool for studying cellular bioenergetics, metabolic pathways, and stress responses.[1][7] Mild mitochondrial uncoupling induced by DNP has been shown to modulate various signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and p38 mitogen-activated protein kinase (p38 MAPK), and the regulation of mTOR and CREB pathways.[8][9][10][11] It has also been investigated for its potential neuroprotective effects.[1][10][11][12]

These application notes provide detailed protocols for using sodium 2,4-dinitrophenolate to induce mitochondrial uncoupling in cultured cells, along with methods to assess the downstream cellular effects.

Data Presentation

The following tables summarize quantitative data from studies utilizing DNP to induce mitochondrial uncoupling in various cell lines.

Table 1: Effects of DNP on Cellular Signaling

| Cell Line | DNP Concentration | Treatment Duration | Target | Effect | Reference |

| Rat Adult Cardiomyocytes | 0.1 mM | Not Specified | AMPK Phosphorylation | 2.2-fold increase | [8][9] |

| Rat Adult Cardiomyocytes | 0.1 mM | Not Specified | p38 MAPK Phosphorylation | 9-fold increase | [8][9] |

| Rat Adult Cardiomyocytes | Not Specified | Not Specified | Acetyl-CoA Carboxylase (ACC) Phosphorylation | Increased (downstream of AMPK) | [8] |

Table 2: Effects of DNP on Cellular Metabolism

| Cell Line | DNP Concentration | Treatment Duration | Parameter | Effect | Reference |

| Rat Adult Cardiomyocytes | 0.1 mM | Not Specified | Glucose Uptake | 2.3-fold increase | [8] |

| L6 Skeletal Muscle Cells | Not Specified | Acute | Glucose Transport | ~2-fold increase | [13] |

| HepG2 Cells | 10 and 50 µM | 3 days | Cellular Oxygen Consumption | Increased | [14] |

| HepG2 Cells | 10 and 50 µM | 3 days | Cytochrome c Oxidase Activity | Increased | [14] |

| L6 Myoblasts | 50 µM | 24 hours | ATP Production (in presence of ADP) | Decreased | [5] |

| Rat Hippocampal Neurons | 200 and 500 µM | Not Specified | Oxygen Consumption | Significantly increased | [15] |

Table 3: Effects of DNP on Mitochondrial Parameters

| Cell Line/System | DNP Concentration | Parameter | Effect | Reference |

| Cerebral Cortical Neurons | 10 - 40 µM | Mitochondrial Membrane Potential | Reduced | [10] |

| Isolated Rat Liver Mitochondria | 10 - 50 µM | Mitochondrial Membrane Potential | Concentration-dependent decrease | [16] |

| Cerebral Cortical Neurons | 20 µM | Lipid Peroxidation | Reduced | [10] |

Experimental Protocols

Protocol 1: Induction of Mitochondrial Uncoupling with DNP

This protocol describes the general procedure for treating cultured cells with DNP to induce mitochondrial uncoupling.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound (DNP) stock solution (e.g., 100 mM in DMSO or ethanol)

-

Phosphate-buffered saline (PBS)

-

Sterile, tissue culture-treated plates or flasks

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in tissue culture plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).

-